1-Cyclopropylhexane-1,3-dione
Overview
Description
1-Cyclopropylhexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Cyclopropylhexane-1,3-dione is the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD) . This enzyme plays a crucial role in plants, where it breaks down the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .
Mode of Action
This compound belongs to the triketone class of bleaching herbicides . Its mode of action is the inhibition of HPPD . By inhibiting this enzyme, this compound disrupts the normal biochemical processes in plants, leading to a rapid bleaching and quick elimination of the weeds .
Biochemical Pathways
The inhibition of HPPD by this compound affects the tyrosine catabolism pathway in plants . This disruption leads to a deficiency in the components derived from tyrosine, which are essential for various plant functions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution.
Result of Action
The result of the action of this compound is the rapid bleaching and quick elimination of the weeds . This is due to the disruption of the normal biochemical processes in the plants caused by the inhibition of HPPD .
Biochemical Analysis
Biochemical Properties
1-Cyclopropylhexane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. The inhibition of HPPD by this compound leads to the accumulation of tyrosine and its derivatives, which can have various downstream effects on cellular metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HPPD by this compound can lead to changes in the levels of signaling molecules derived from tyrosine, thereby impacting cell signaling pathways. Additionally, the accumulation of tyrosine derivatives can alter gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, leading to the accumulation of upstream metabolites. The binding interaction is primarily driven by the cyclopropyl group, which fits into the enzyme’s active site, blocking its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to cause sustained inhibition of HPPD, leading to prolonged alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits HPPD without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including liver damage and disruptions in amino acid metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine catabolism. By inhibiting HPPD, the compound disrupts the normal breakdown of tyrosine, leading to the accumulation of intermediates such as p-hydroxyphenylpyruvate. This disruption can affect metabolic fluxes and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active site of HPPD. The distribution of this compound can influence its efficacy and potency in inhibiting the enzyme .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HPPD. The localization of this compound is crucial for its activity and function .
Properties
IUPAC Name |
1-cyclopropylhexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELINRQDLONAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.